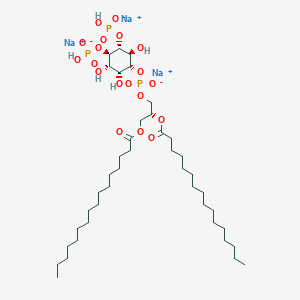

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Vue d'ensemble

Description

PtdIns-(4,5)-P2 : bisphosphate de phosphatidylinositol 4,5 , est un phospholipide crucial présent dans les membranes cellulaires. Il joue un rôle essentiel dans la signalisation cellulaire, le trafic membranaire et la dynamique du cytosquelette. Plus précisément, il est localisé sur la face interne de la membrane plasmique.

Méthodes De Préparation

Voies de synthèse::

Synthèse chimique : PtdIns-(4,5)-P2 peut être synthétisé chimiquement en utilisant diverses méthodes. Une approche courante implique la phosphorylation par étapes du phosphatidylinositol (PtdIns) aux positions 4 et 5.

Synthèse enzymatique : Des enzymes telles que la phosphatidylinositol 4-kinase (PI4K) et la phosphatidylinositol 5-kinase (PI5K) catalysent la phosphorylation séquentielle de PtdIns pour former PtdIns-(4,5)-P2.

Production industrielle:: La production à l'échelle industrielle implique généralement des processus enzymatiques utilisant des kinases recombinantes ou des systèmes d'expression microbienne.

Analyse Des Réactions Chimiques

Réactions::

Phosphorylation : PtdIns-(4,5)-P2 peut être phosphorylé davantage pour former l'inositol triphosphate (IP3) et le diacylglycérol (DAG).

Hydrolyse : La phospholipase C spécifique de PI clive PtdIns-(4,5)-P2, produisant IP3 et DAG. Ces seconds messagers participent aux voies de transduction du signal.

PI4K et PI5K : Ces kinases utilisent l'ATP pour phosphoryler PtdIns.

Phospholipase C spécifique de PI : Hydrolyse PtdIns-(4,5)-P2.

IP3 : Libéré lors de l'hydrolyse, déclenchant la libération de calcium des réservoirs intracellulaires.

DAG : Active la protéine kinase C (PKC) et d'autres voies de signalisation.

4. Applications de la recherche scientifique

PtdIns-(4,5)-P2 est impliqué dans:

Signalisation cellulaire : Régule les canaux ioniques, les récepteurs couplés aux protéines G et les récepteurs des facteurs de croissance.

Trafic membranaire : Contrôle la fusion vésiculaire, l'endocytose et l'exocytose.

Dynamique du cytosquelette : Influence la polymérisation de l'actine et la motilité cellulaire.

5. Mécanisme d'action

Cibles moléculaires : Interagit avec diverses protéines, notamment la PKC, la phospholipase D et les canaux ioniques.

Voies : Impacte les voies PI3K/Akt, MAPK et PLC.

Applications De Recherche Scientifique

PtdIns-(4,5)-P2 is involved in:

Cell Signaling: Regulates ion channels, G protein-coupled receptors, and growth factor receptors.

Membrane Trafficking: Controls vesicle fusion, endocytosis, and exocytosis.

Cytoskeletal Dynamics: Influences actin polymerization and cell motility.

Mécanisme D'action

Molecular Targets: Interacts with various proteins, including PKC, phospholipase D, and ion channels.

Pathways: Impacts PI3K/Akt, MAPK, and PLC pathways.

Comparaison Avec Des Composés Similaires

PtdIns-(4,5)-P2 se distingue par son rôle spécifique dans la signalisation cellulaire. Des composés similaires comprennent:

PtdIns-(3,4,5)-P3 : Un autre phosphoinositide impliqué dans la signalisation cellulaire.

PtdIns-(1,2-dioctanoyl) : Un analogue synthétique avec des chaînes d'acyle gras C8.

Propriétés

IUPAC Name |

trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52);;;/q;3*+1/p-3/t33-,36-,37+,38+,39-,40-,41-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJBVCQNLFXTFJ-QNYQTKJTSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na3O19P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.